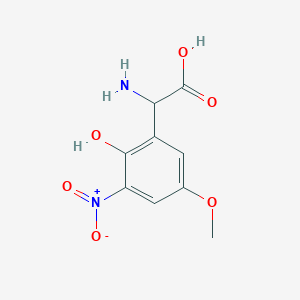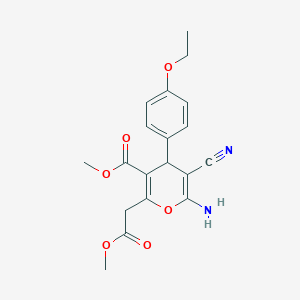
methyl 6-amino-5-cyano-4-(4-ethoxyphenyl)-2-(2-methoxy-2-oxoethyl)-4H-pyran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 6-amino-5-cyano-4-(4-ethoxyphenyl)-2-(2-methoxy-2-oxoethyl)-4H-pyran-3-carboxylate is a useful research compound. Its molecular formula is C19H20N2O6 and its molecular weight is 372.377. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Structural Analysis
- Methyl 6-amino-5-cyano-4-(4-ethoxyphenyl)-2-(2-methoxy-2-oxoethyl)-4H-pyran-3-carboxylate is involved in extensive chemical synthesis and structural analysis processes. The compound's intricate structure and properties make it a subject of interest in the study of chemical interactions and molecular dynamics. For instance, in the synthesis and structural examination of 4,7-dihydrothieno[2,3-b]pyridine derivatives, the compound's analogs showed significant coronary vasodilator and antihypertensive activities, illustrating the compound's relevance in medicinal chemistry research (Adachi et al., 1988).
Pharmacokinetics and Drug Metabolism
- The compound is also a subject of pharmacokinetic studies, which explore its absorption, distribution, metabolism, and excretion (ADME) in biological systems. Studies on compounds like TA-0201, a novel orally active non-peptide endothelin antagonist, involve analyzing the concentrations of related compounds in plasma and various target tissues after oral administration to rats. This highlights the importance of this compound in understanding the mechanisms of drug action and metabolism (Ohashi et al., 1999).
Potential Therapeutic Applications
- There's significant research interest in the therapeutic potentials of the compound and its derivatives. For example, in the development of cardiovascular agents, this compound and its derivatives are studied for their selective coronary vasodilatory activity, indicating its potential application in treating cardiovascular diseases (Cho et al., 1996).
Biological Activity and Mechanism of Action Studies
- The compound's derivatives are subjects in various biological activity studies, aiming to understand their mechanism of action at the molecular level. These studies contribute valuable information on how the compound and its derivatives interact with biological systems, paving the way for potential medical and therapeutic applications. For instance, studies on the synthesis and anticonvulsant activity of enaminones part 7 provide insights into the potential anticonvulsant activity of the esters of the enaminones, leading to an understanding of their role in medical treatments (Eddington et al., 2003).
properties
IUPAC Name |
methyl 6-amino-5-cyano-4-(4-ethoxyphenyl)-2-(2-methoxy-2-oxoethyl)-4H-pyran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O6/c1-4-26-12-7-5-11(6-8-12)16-13(10-20)18(21)27-14(9-15(22)24-2)17(16)19(23)25-3/h5-8,16H,4,9,21H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMFZSURRGKWMQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C(=C(OC(=C2C(=O)OC)CC(=O)OC)N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2582386.png)
![3-Hydroxy-[1,3'-bipiperidine]-2'-one](/img/structure/B2582387.png)
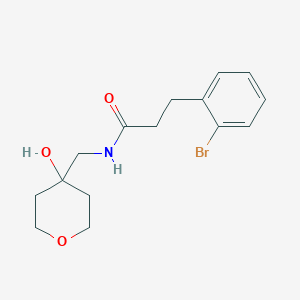

![6-chloro-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2582393.png)
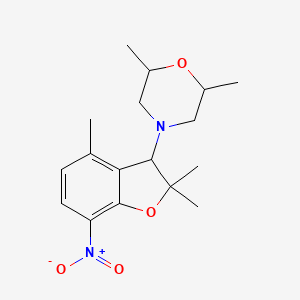
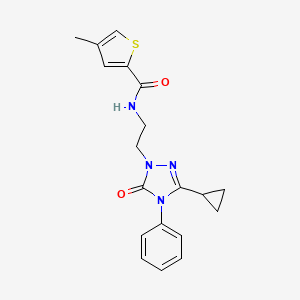
![Ethyl 2-(4-(methoxycarbonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2582396.png)
![N-Methyl-4-(6-phenylimidazo[1,2-a]pyrazin-3-yl)benzamide](/img/structure/B2582400.png)
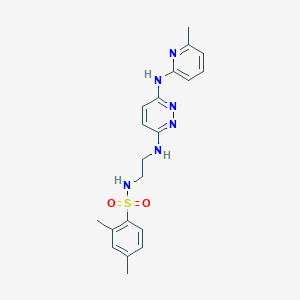
![N-[4-(4-nitrophenyl)butyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2582402.png)

